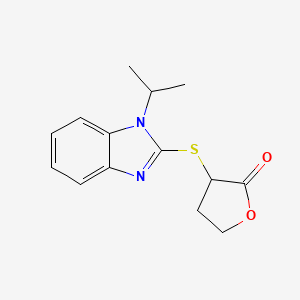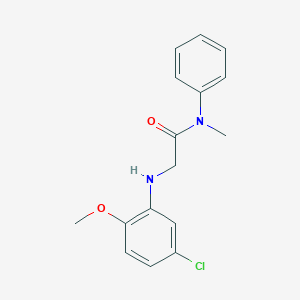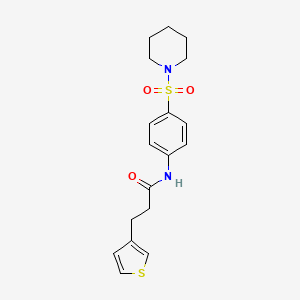
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one, also known as PIBSOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
Mechanism of Action
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one functions as a thiol-specific reagent, reacting with thiol groups on proteins and other biomolecules. This reaction results in the formation of a covalent bond between 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one and the thiol group, leading to the modification of the protein's structure and function. 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has been found to react specifically with cysteine residues, which are important for protein function and regulation.
Biochemical and Physiological Effects:
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has been found to have various biochemical and physiological effects, depending on the specific protein or biomolecule it interacts with. Its modification of cysteine residues can lead to changes in protein conformation, activity, and stability. 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has also been found to induce oxidative stress in cells, leading to the activation of various signaling pathways and the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one in lab experiments is its specificity for cysteine residues, which allows for targeted modification of specific proteins or biomolecules. 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one also has a high reactivity, allowing for efficient modification of thiol groups. However, one limitation of using 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one is its potential for off-target effects, as it may react with other thiol-containing biomolecules in addition to the intended target.
Future Directions
There are several future directions for research on 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one. One area of interest is the development of new methods for 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one synthesis and purification, to improve yield and purity. Another area of research is the identification of new targets for 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one modification, to expand its applications in various scientific fields. Additionally, further studies are needed to investigate the potential off-target effects of 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one and to develop strategies to minimize these effects.
Synthesis Methods
The synthesis of 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one involves the reaction of 2-mercapto-1H-benzimidazole with 2-chloroacetic acid and 2-propanol in the presence of a base catalyst. The resulting product is then purified through recrystallization. This method has been found to yield high purity and yield of 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one.
Scientific Research Applications
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has been found to have potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been used as a tool to study the activity of thiol-containing enzymes, such as cysteine proteases, and to investigate the role of thiol groups in protein function. 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has also been used to study the effects of oxidative stress on cells and to explore the mechanisms of action of various drugs.
properties
IUPAC Name |
3-(1-propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9(2)16-11-6-4-3-5-10(11)15-14(16)19-12-7-8-18-13(12)17/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFHMDYMDJKKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1SC3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)





![4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)